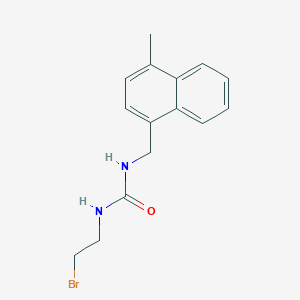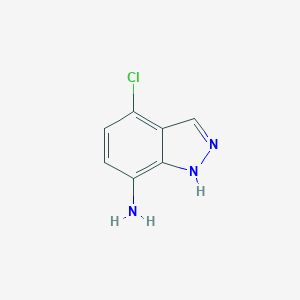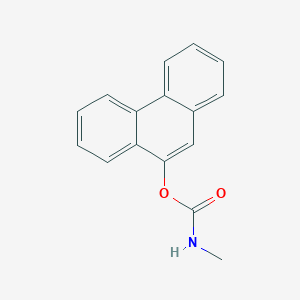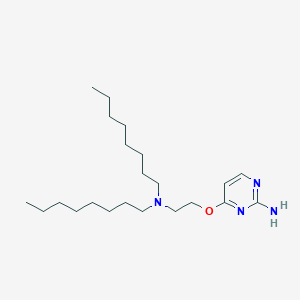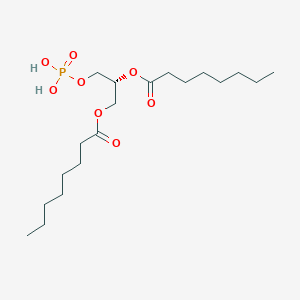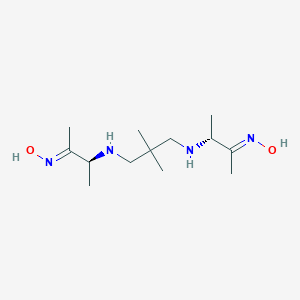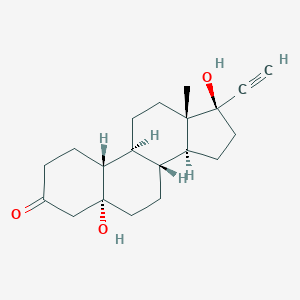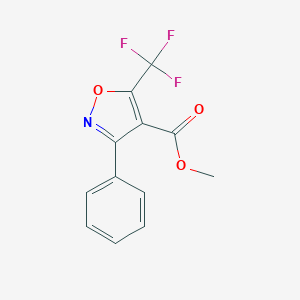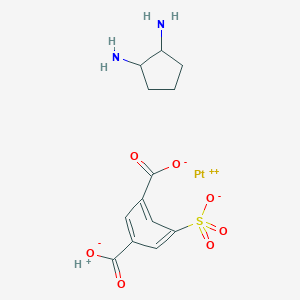
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex, also known as cisplatin, is a chemotherapy drug used to treat various types of cancer. It was first discovered in 1965 by Dr. Barnett Rosenberg and has since become one of the most widely used chemotherapy drugs in the world. The drug works by inhibiting DNA replication, which ultimately leads to cell death.
Wissenschaftliche Forschungsanwendungen
Cisplatin is used to treat various types of cancer, including testicular, ovarian, bladder, lung, and head and neck cancers. It has been shown to be effective in both the treatment of early-stage cancer and in the treatment of advanced-stage cancer. Cisplatin is often used in combination with other chemotherapy drugs to increase its effectiveness. In addition to its use as a chemotherapy drug, 1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex has also been used in scientific research to study the effects of DNA damage and repair.
Wirkmechanismus
Cisplatin works by inhibiting DNA replication, which ultimately leads to cell death. The drug binds to the DNA molecule, forming adducts that interfere with the DNA replication process. This results in the activation of various cellular pathways, including the p53 pathway, which ultimately leads to cell death.
Biochemische Und Physiologische Effekte
Cisplatin has a variety of biochemical and physiological effects on the body. The drug is highly toxic and can cause a range of side effects, including nausea, vomiting, kidney damage, and hearing loss. Cisplatin has also been shown to cause DNA damage in healthy cells, which can lead to the development of secondary cancers.
Vorteile Und Einschränkungen Für Laborexperimente
Cisplatin is a powerful tool for studying the effects of DNA damage and repair in cells. It has been used to study the mechanisms of cancer development and to develop new cancer treatments. However, the toxicity of 1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex limits its use in lab experiments, and researchers must take precautions to ensure the safety of themselves and their subjects.
Zukünftige Richtungen
There are several future directions for research on 1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex. One area of interest is the development of new chemotherapy drugs that are less toxic and more effective than 1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex. Another area of interest is the development of new methods for delivering chemotherapy drugs directly to cancer cells, which would reduce the toxicity of the drugs on healthy cells. Finally, researchers are studying the role of DNA repair pathways in the development of cancer and are exploring new ways to target these pathways with chemotherapy drugs.
Synthesemethoden
Cisplatin is synthesized through a complex process that involves the reaction of cis-diammineplatinum(II) chloride with sodium tetrachloroplatinate(II) in water. The reaction yields 1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex as a white crystalline powder that is soluble in water and dimethyl sulfoxide. The purity of 1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex is critical for its effectiveness as a chemotherapy drug, and therefore, the synthesis process must be carefully controlled to ensure high-quality product.
Eigenschaften
CAS-Nummer |
108812-35-7 |
|---|---|
Produktname |
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex |
Molekularformel |
C13H16N2O7PtS |
Molekulargewicht |
539.4 g/mol |
IUPAC-Name |
cyclopentane-1,2-diamine;hydron;platinum(2+);5-sulfonatobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O7S.C5H12N2.Pt/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;6-4-2-1-3-5(4)7;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);4-5H,1-3,6-7H2;/q;;+2/p-2 |
InChI-Schlüssel |
YHKHVSWLLPLAOV-UHFFFAOYSA-L |
SMILES |
[H+].C1CC(C(C1)N)N.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Pt+2] |
Kanonische SMILES |
[H+].C1CC(C(C1)N)N.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Pt+2] |
Synonyme |
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



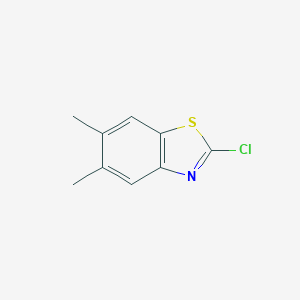
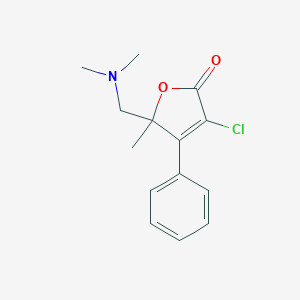
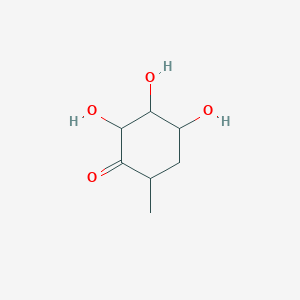
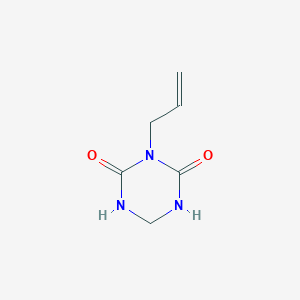
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)
